
4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2,3-dimethoxyphenyl group and a hydroxyl group at the 4-position, along with a methyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzaldehyde and 1-methylpiperidine.
Formation of Intermediate: The 2,3-dimethoxybenzaldehyde undergoes a condensation reaction with 1-methylpiperidine in the presence of a suitable catalyst, such as piperidine and glacial acetic acid, to form an intermediate compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone derivative.
Reduction: The compound can be further reduced to modify the piperidine ring.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-one.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of halogenated or other substituted phenyl derivatives.
Scientific Research Applications
4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, such as serotonin or dopamine receptors, influencing their activity.
Pathways Involved: The interaction with these receptors can modulate various signaling pathways, leading to changes in cellular responses and physiological effects.
Comparison with Similar Compounds
4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: 3,4-Dimethoxyphenethylamine, 3-(3,4-Dimethoxyphenyl)propionic acid
Comparison: While 3,4-Dimethoxyphenethylamine is an analogue of dopamine and has monoamine oxidase inhibitory activity, this compound has a distinct piperidine ring structure that may confer different pharmacological properties. Similarly, 3-(3,4-Dimethoxyphenyl)propionic acid is a phenylpropanoic acid derivative with different chemical reactivity and applications.
Properties
CAS No. |
82359-62-4 |
|---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
4-(2,3-dimethoxyphenyl)-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C14H21NO3/c1-15-9-7-14(16,8-10-15)11-5-4-6-12(17-2)13(11)18-3/h4-6,16H,7-10H2,1-3H3 |
InChI Key |
MDJOOOQQBBKWBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C2=C(C(=CC=C2)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



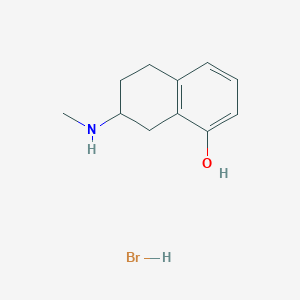
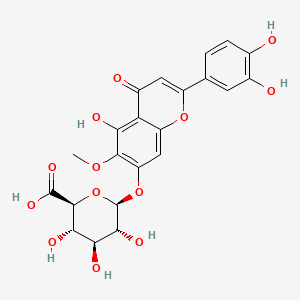
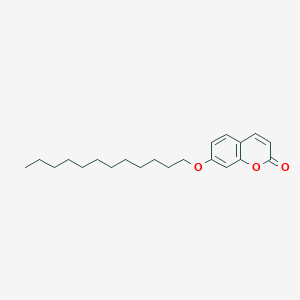
![2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate](/img/structure/B14416723.png)
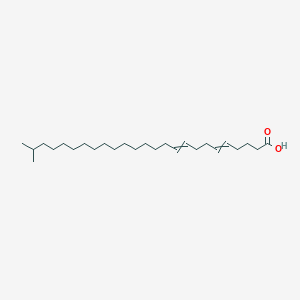
![1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14416738.png)
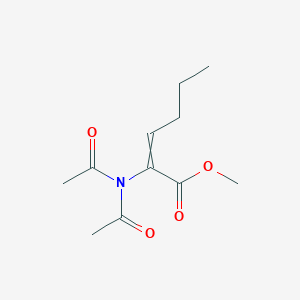
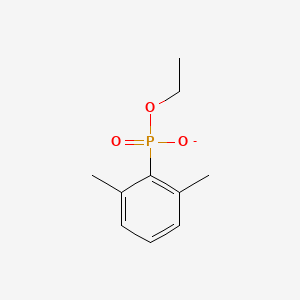
![[(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid](/img/structure/B14416759.png)
![Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide](/img/structure/B14416778.png)
![3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate](/img/structure/B14416781.png)
![Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416782.png)
![Methyl [3-fluoro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416784.png)
